molecular formula C15H14ClF3N2O5S B2474462 4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid CAS No. 743445-12-7

4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid

Cat. No. B2474462
CAS RN: 743445-12-7
M. Wt: 426.79
InChI Key: WHADDUZFGJTOFT-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 743445-12-7, is a chemical with a molecular weight of 426.8 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular formula of this compound is C15H14ClF3N2O5S . It includes a piperazine ring, a trifluoromethyl group, and a benzenesulfonyl group . The InChI Code of the compound is 1S/C15H14ClF3N2O5S/c16-11-2-1-10 (15 (17,18)19)9-12 (11)27 (25,26)21-7-5-20 (6-8-21)13 (22)3-4-14 (23)24/h1-4,9H,5-8H2, (H,23,24)/b4-3+ .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as its boiling point, melting point, and solubility are not specified in the available resources .

Scientific Research Applications

  • Hemostatic Activity and Pharmacological Effect :

    • A study investigated the synthesis of new compounds including 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and their influence on the blood coagulation system. These compounds demonstrated high hemostatic activity and low acute toxicity, suggesting their potential in pharmacology (Pulina et al., 2017).
  • Crystal Structure and Computational Analysis :

    • Crystal structure studies and density functional theory (DFT) calculations were performed on novel piperazine derivatives, providing insights into their reactive sites for electrophilic and nucleophilic nature. This research aids in understanding the structural aspects of similar compounds (Kumara et al., 2017).
  • In Vitro Metabolic Pathways :

    • Research on the novel antidepressant Lu AA21004, which shares a similar structural motif, revealed insights into its in vitro oxidative metabolism pathways, highlighting the roles of various cytochrome P450 enzymes and other metabolic enzymes (Hvenegaard et al., 2012).
  • Anticancer Activity :

    • A triazine folate antagonist structurally related to the compound showed significant activity against various cancers in preclinical models, suggesting potential therapeutic applications (Corbett et al., 1982).
  • Synthesis for Drug Development :

    • The efficient synthesis of ABT-263, a Bcl-2 inhibitor used in cancer therapy, involved intermediates structurally similar to the compound, underscoring its utility in synthesizing biologically active molecules (Wang et al., 2008).
  • Inhibitory Action on Human Enzymes :

    • Piperazine derivatives were evaluated for their inhibitory action on human acetylcholinesterase, an enzyme relevant in Alzheimer's disease. This research suggests potential therapeutic applications in neurodegenerative diseases (Varadaraju et al., 2013).

properties

IUPAC Name

(E)-4-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O5S/c16-11-2-1-10(15(17,18)19)9-12(11)27(25,26)21-7-5-20(6-8-21)13(22)3-4-14(23)24/h1-4,9H,5-8H2,(H,23,24)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHADDUZFGJTOFT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid

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